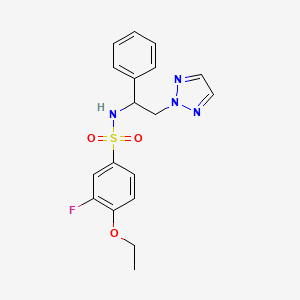
4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.
Molecular Structure
The molecular formula of this compound is C22H24FN3O3S. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 382.4 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 5.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 2.2 to 6.9 μM against DprE1, suggesting that similar activities could be anticipated for the sulfonamide derivative .
Case Study: Triazole Derivatives
A study focusing on the synthesis of triazole-linked benzoxazole derivatives reported promising antimycobacterial activity with several compounds showing MIC values below 6 μg/mL against M. tuberculosis . This highlights the potential of triazole-containing compounds as therapeutic agents against tuberculosis.
Anticancer Activity
The anticancer potential of sulfonamide derivatives is well-documented. Compounds like those based on the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast and liver cancers . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Table: Summary of Anticancer Activities
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| 1H-Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | < 20 |
| 1H-Pyrazole Derivative | HepG2 (Liver Cancer) | < 25 |
This data suggests that compounds similar to This compound may also exhibit significant anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Triazole derivatives have been shown to induce cell cycle arrest in various cancer cell lines, potentially leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that certain sulfonamides can increase ROS levels in cells, contributing to their cytotoxic effects against tumors.
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-2-26-18-9-8-15(12-16(18)19)27(24,25)22-17(13-23-20-10-11-21-23)14-6-4-3-5-7-14/h3-12,17,22H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXQCXJRDTVNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













